1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Overview
Description
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the larger family of triazinoindoles, which are known for their diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties . The unique structure of this compound makes it a valuable target for synthetic chemists aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazinoindole ring system. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is typical.
Major Products: The major products formed from these reactions include various substituted triazinoindoles, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, thereby disrupting metabolic pathways essential for the survival of pathogens. For example, its antimalarial activity is attributed to the inhibition of enzymes involved in the parasite’s folate pathway . Additionally, the compound’s antidepressant effects are linked to its ability to modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
1,2,4-Triazino[5,6-b]indole-3-thiol: Known for its potent antimalarial activity.
Indolo[2,3-b]quinoxaline: Important DNA intercalating agent with antiviral and cytotoxic activity.
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Uniqueness: 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one stands out due to its unique combination of biological activities and its potential for further functionalization. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazino[5,6-b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUJBNRPWJORO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=O)N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291385 | |
Record name | 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24838-20-8 | |
Record name | NSC75197 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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